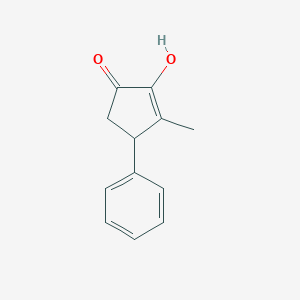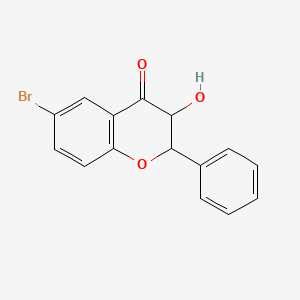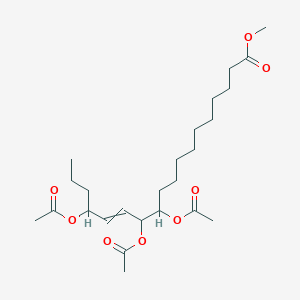![molecular formula C14H14N4O3S B12580828 6-[(3,5-dimethoxyphenyl)methylsulfanyl]-9H-purin-2-ol CAS No. 646510-73-8](/img/structure/B12580828.png)
6-[(3,5-dimethoxyphenyl)methylsulfanyl]-9H-purin-2-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-[(3,5-dimethoxyphenyl)methylsulfanyl]-9H-purin-2-ol is a complex organic compound that belongs to the purine family This compound is characterized by its unique structure, which includes a purine base attached to a 3,5-dimethoxyphenyl group via a methylsulfanyl linkage
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-[(3,5-dimethoxyphenyl)methylsulfanyl]-9H-purin-2-ol typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the 3,5-dimethoxyphenylmethylsulfanyl intermediate: This step involves the reaction of 3,5-dimethoxybenzyl chloride with sodium thiomethoxide to form the corresponding sulfide.
Coupling with a purine derivative: The intermediate is then coupled with a purine derivative, such as 6-chloropurine, under basic conditions to form the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to ensure high yield and purity. Catalysts and automated processes may also be employed to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
6-[(3,5-dimethoxyphenyl)methylsulfanyl]-9H-purin-2-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions used.
Reduction: Reduction reactions can convert the compound into its corresponding thiol or sulfide derivatives.
Substitution: Nucleophilic substitution reactions can occur at the purine ring, particularly at positions 6 and 2, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used under basic or acidic conditions to achieve substitution reactions.
Major Products Formed
Aplicaciones Científicas De Investigación
6-[(3,5-dimethoxyphenyl)methylsulfanyl]-9H-purin-2-ol has a wide range of applications in scientific research, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It serves as a probe for studying enzyme mechanisms and interactions with nucleic acids.
Medicine: The compound has potential therapeutic applications, including antiviral and anticancer activities, due to its ability to interact with biological targets.
Industry: It is used in the development of new materials and as a catalyst in industrial processes.
Mecanismo De Acción
The mechanism of action of 6-[(3,5-dimethoxyphenyl)methylsulfanyl]-9H-purin-2-ol involves its interaction with specific molecular targets, such as enzymes and nucleic acids. The compound can inhibit enzyme activity by binding to the active site or by interfering with substrate binding. Additionally, its interaction with nucleic acids can disrupt DNA or RNA synthesis, leading to potential therapeutic effects.
Comparación Con Compuestos Similares
Similar Compounds
6-(3,5-dimethoxyphenyl)-9H-purin-2-ol: Lacks the methylsulfanyl group, resulting in different chemical reactivity and biological activity.
6-(3,5-dimethoxyphenylmethyl)-9H-purin-2-ol: Lacks the sulfanyl linkage, affecting its overall stability and interaction with biological targets.
6-(3,5-dimethoxyphenylmethylsulfanyl)-9H-purin-2-one:
Uniqueness
The presence of the methylsulfanyl linkage and the hydroxyl group at the 2-position of the purine ring makes 6-[(3,5-dimethoxyphenyl)methylsulfanyl]-9H-purin-2-ol unique
Propiedades
Número CAS |
646510-73-8 |
|---|---|
Fórmula molecular |
C14H14N4O3S |
Peso molecular |
318.35 g/mol |
Nombre IUPAC |
6-[(3,5-dimethoxyphenyl)methylsulfanyl]-3,7-dihydropurin-2-one |
InChI |
InChI=1S/C14H14N4O3S/c1-20-9-3-8(4-10(5-9)21-2)6-22-13-11-12(16-7-15-11)17-14(19)18-13/h3-5,7H,6H2,1-2H3,(H2,15,16,17,18,19) |
Clave InChI |
JUYURAPBLUFGTD-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC(=CC(=C1)CSC2=NC(=O)NC3=C2NC=N3)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


silane](/img/structure/B12580749.png)


![N-[3,5-Bis(trifluoromethyl)phenyl]-2-hydroxy-1H-indole-3-carboxamide](/img/structure/B12580771.png)
![[(3S,7S,8R,9S,10R,13S,14S)-7-hydroperoxy-10,13-dimethyl-17-oxo-1,2,3,4,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-3-yl] acetate](/img/structure/B12580785.png)

![Spiro[1-azabicyclo[2.2.1]heptane-2,3'-pyrrolidine], 1'-(5-isoxazolyl)-](/img/structure/B12580796.png)


![(Z)-[bis(3-nitropropyl)amino]-hydroxyimino-oxidoazanium](/img/structure/B12580815.png)

![(5S,6S,7R,8R,9S,13S,14S,15S)-8,14-Bis{[tert-butyl(dimethyl)silyl]oxy}-5,7,9,11,13,15-hexamethyl-18-oxooctadeca-1,3,11,16-tetraen-6-yl carbamate](/img/structure/B12580824.png)


